molecular formula C20H25N3O5 B10981895 methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate

methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate

Cat. No.: B10981895
M. Wt: 387.4 g/mol
InChI Key: OBOLLDDKIIKSIS-UHFFFAOYSA-N
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Description

METHYL 2-{1-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]PIPERIDIN-4-YL}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazepine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]PIPERIDIN-4-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, followed by the introduction of the piperidine and acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]PIPERIDIN-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

METHYL 2-{1-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]PIPERIDIN-4-YL}ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]PIPERIDIN-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, modulating its activity and leading to various physiological effects. The compound may also interact with other pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar core structure but different substituents.

    Lorazepam: A benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.

    Clonazepam: Shares the benzodiazepine core but has distinct clinical applications.

Uniqueness

METHYL 2-{1-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]PIPERIDIN-4-YL}ACETATE is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[1-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl]acetate

InChI

InChI=1S/C20H25N3O5/c1-28-18(25)12-13-8-10-23(11-9-13)17(24)7-6-16-20(27)21-15-5-3-2-4-14(15)19(26)22-16/h2-5,13,16H,6-12H2,1H3,(H,21,27)(H,22,26)

InChI Key

OBOLLDDKIIKSIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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